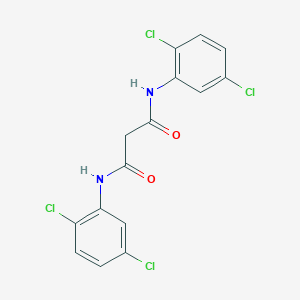

N,N'-bis(2,5-dichlorophenyl)propanediamide

Description

Properties

IUPAC Name |

N,N'-bis(2,5-dichlorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl4N2O2/c16-8-1-3-10(18)12(5-8)20-14(22)7-15(23)21-13-6-9(17)2-4-11(13)19/h1-6H,7H2,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQOJZQREQNKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368414 | |

| Record name | N~1~,N~3~-Bis(2,5-dichlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116476-54-1 | |

| Record name | N~1~,N~3~-Bis(2,5-dichlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,5-dichlorophenyl)propanediamide typically involves the reaction of 2,5-dichloroaniline with a suitable propanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2,5-dichlorophenyl)propanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,5-dichlorophenyl)propanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N,N’-bis(2,5-dichlorophenyl)propanediamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(2,5-dichlorophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N,N'-Bis(2,5-dichlorophenyl)terephthalamide (CAS 83390-13-0)

- Structure : Aromatic benzene-1,4-dicarboxamide core.

- Molecular Weight : 454.143 g/mol .

- Crystallography: Monoclinic system (a = 11.3661 Å, b = 10.0239 Å, c = 8.9470 Å, β = 109.988°), with strong intermolecular hydrogen bonds stabilizing the lattice .

- Applications : Used in materials science for its rigid, planar structure, which enhances crystallinity and thermal stability.

N,N'-Bis(2,5-dichlorophenyl)propanediamide

- Structure : Aliphatic propane backbone.

- Hypothesized Properties : Increased flexibility may reduce melting points and improve solubility in polar solvents compared to aromatic analogs.

Key Difference : The propane backbone likely reduces steric hindrance, making it more suitable for applications requiring molecular adaptability, such as drug design or polymer plasticizers.

3-Chloro-N-phenyl-phthalimide

- Structure : Chlorinated phthalimide with a single 3-chloro substituent.

- Applications: Intermediate in polyimide synthesis; high purity required for monomer preparation .

- Comparison : The 2,5-dichlorophenyl groups in the target compound may enhance electron-withdrawing effects, improving binding affinity in enzyme inhibition (e.g., thrombin or FXIIa serine proteases) .

(E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide

Pigment Red 214 (CAS 40618-31-3)

- Structure : Dichlorophenyl azo-naphthamide complex.

- Properties : High thermal stability (density 1.57 g/cm³, decomposition temperature >500°C), used in inks and coatings .

Biological Activity

N,N'-bis(2,5-dichlorophenyl)propanediamide, with the CAS Number 116476-54-1, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various studies.

Chemical Structure and Properties

The molecular formula of N,N'-bis(2,5-dichlorophenyl)propanediamide is C17H14Cl4N2O2, with a molecular weight of approximately 420.1 g/mol. The compound features two 2,5-dichlorophenyl groups attached to a propanediamide backbone, which contributes to its chemical reactivity and biological properties. The structural characteristics suggest potential interactions with various biological macromolecules, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that N,N'-bis(2,5-dichlorophenyl)propanediamide exhibits notable anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound's ability to bind to specific receptors and enzymes involved in cancer cell proliferation has been documented. This binding can disrupt critical signaling pathways that promote tumor growth and survival.

- Case Study : In vitro studies demonstrated that treatment with this compound led to increased apoptotic rates in various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

N,N'-bis(2,5-dichlorophenyl)propanediamide has also been studied for its antimicrobial properties:

- Activity Spectrum : It has shown effectiveness against a range of bacterial strains, indicating potential use in developing new antimicrobial agents.

- Research Findings : In laboratory settings, the compound exhibited significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria.

The precise mechanisms through which N,N'-bis(2,5-dichlorophenyl)propanediamide exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Receptor Binding : The compound binds with high affinity to multiple receptors, which may facilitate its pharmacological effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to beneficial or adverse effects depending on concentration and exposure duration.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of N,N'-bis(2,5-dichlorophenyl)propanediamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N'-bis(3,5-dichlorophenyl)propanediamide | Propanediamide | Different chlorination pattern; potential herbicidal activity |

| N,N'-bis(4-chlorophenyl)propanediamide | Propanediamide | Less chlorine; varied biological activity |

| N,N'-bis(2-hydroxylbenzyl)propanediamine | Propanediamine | Enhanced antimicrobial properties |

Applications and Future Research Directions

N,N'-bis(2,5-dichlorophenyl)propanediamide's unique properties make it a candidate for various applications:

- Pharmaceutical Development : Ongoing research aims to explore its potential as a therapeutic agent in treating cancer and infectious diseases.

- Synthetic Chemistry : The compound serves as a building block for synthesizing more complex organic molecules with desired biological activities.

Q & A

Q. What are the optimal synthetic routes for N,N'-bis(2,5-dichlorophenyl)propanediamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling 2,5-dichloroaniline with propanedioyl chloride under anhydrous conditions. Key steps include:

- Reagent Selection: Use a high-purity acyl chloride derivative and a base (e.g., triethylamine) to scavenge HCl.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product.

- Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (amide proton signals at δ 8.1–8.3 ppm; carbonyl carbons at ~168–170 ppm) .

Q. How can spectroscopic techniques validate the molecular structure of N,N'-bis(2,5-dichlorophenyl)propanediamide?

Methodological Answer:

- IR Spectroscopy: Identify characteristic bands for amide C=O (~1640–1680 cm) and N-H stretches (~3300 cm).

- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to confirm the molecular ion peak ([M+H]) and isotopic patterns consistent with chlorine substituents.

- NMR Analysis: N NMR can resolve amide nitrogen environments, while 2D experiments (e.g., HSQC, HMBC) map connectivity between aromatic protons and amide groups .

Q. What are the primary applications of this compound in materials science?

Methodological Answer: N,N'-bis(2,5-dichlorophenyl)propanediamide derivatives (e.g., C.I. Pigment Red 214) are used in high-stability coatings and inks due to:

- Thermal Resistance: Assess via thermogravimetric analysis (TGA) under nitrogen (degradation >300°C).

- Photostability: Conduct accelerated UV exposure tests (ASTM G154) to evaluate colorfastness.

- Compatibility: Screen solubility in polymer matrices (e.g., polyethylene, polypropylene) using Hansen solubility parameters .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in dichlorophenyl-substituted propanediamides?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., DMF/ethanol). Refine using SHELXL (space group , monoclinic system) to determine bond lengths/angles and confirm planarity of the amide backbone.

- Electron Density Maps: Analyze residual density to identify disorder in chlorine substituents.

- Validation Tools: Use PLATON or Mercury to check for missed symmetry or hydrogen bonding (e.g., N-H···O=C interactions) .

Q. How do electronic effects of chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron-withdrawing effects on amide resonance.

- Kinetic Studies: Compare reaction rates with meta- or para-chlorinated analogs in Suzuki-Miyaura couplings.

- Hammett Analysis: Correlate substituent σ values with activation energies to quantify electronic contributions .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., AGS gastric cancer cells) and MTT protocols (e.g., 48-hour exposure, triplicate runs).

- Solubility Control: Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference.

- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC values across studies, accounting for batch-to-batch variability .

Q. What strategies optimize computational docking studies for this compound’s interaction with biological targets?

Methodological Answer:

- Ligand Preparation: Generate 3D conformers (e.g., OMEGA software) and assign partial charges via AM1-BCC.

- Target Selection: Prioritize proteins with hydrophobic binding pockets (e.g., HIF-1α) based on the compound’s Cl-substituted aromatic moieties.

- Scoring Functions: Compare AutoDock Vina, Glide, and MM-GBSA to validate binding poses. Use molecular dynamics (100 ns simulations) to assess stability .

Q. How can researchers differentiate between isomeric byproducts during synthesis?

Methodological Answer:

- Chromatographic Separation: Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Vibrational Circular Dichroism (VCD): Compare experimental and calculated spectra to assign absolute configurations.

- Crystallographic Twinning Tests: Use ROTAX in SHELXL to detect and model twinning in SCXRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.